An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine
An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine
Abstract
This technical guide provides a comprehensive overview of plausible synthetic pathways for 5,6,7,8-tetrahydroquinazoline-2,6-diamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document outlines two primary, logically derived synthetic routes: a convergent cyclocondensation approach and a linear strategy involving the reduction of an aromatic precursor. Each pathway is detailed with step-by-step experimental protocols, mechanistic insights, and considerations for reaction optimization. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights to facilitate the successful synthesis of this target molecule.
Introduction
The 5,6,7,8-tetrahydroquinazoline scaffold is a key structural motif in a variety of biologically active molecules. The presence of amino groups at the 2 and 6 positions offers multiple points for further functionalization, making 5,6,7,8-tetrahydroquinazoline-2,6-diamine a valuable building block in the design and synthesis of novel therapeutic agents. This guide will explore two robust and scientifically sound strategies for the synthesis of this compound, providing the necessary detail for their practical implementation in a laboratory setting.
Pathway A: Convergent Synthesis via Cyclocondensation
This pathway represents a highly efficient approach, building the tetrahydroquinazoline core in a convergent manner. The key steps involve the synthesis of a protected 4-aminocyclohexanone intermediate, followed by cyclocondensation with a guanidinylating agent and subsequent deprotection.
Logical Workflow: Pathway A
Caption: Convergent synthesis of the target molecule via cyclocondensation.
Step 1: Synthesis of 4-N-Boc-aminocyclohexanone
The synthesis begins with the protection of the amino group of 4-aminocyclohexanol, followed by oxidation of the hydroxyl group to a ketone. The use of a tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[1]
Experimental Protocol: [2]
-
Boc Protection: To a solution of 4-aminocyclohexanol hydrochloride in dichloromethane, add a suitable base such as poly-guanidine or triethylamine. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) dropwise. Allow the reaction to stir at room temperature for 12-24 hours. After completion, the protected intermediate, 4-N-Boc-aminocyclohexanol, can be isolated.
-
Oxidation: The crude 4-N-Boc-aminocyclohexanol is then oxidized to the corresponding ketone. A common and efficient method is the use of sodium hypochlorite (bleach) in the presence of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a phase-transfer catalyst. The reaction is typically carried out in a biphasic system of dichloromethane and water. After the reaction is complete, the organic layer is separated, washed, dried, and concentrated to yield 4-N-Boc-aminocyclohexanone.
Step 2: Cyclocondensation with Guanidine
The key intermediate, 4-N-Boc-aminocyclohexanone, is then reacted with guanidine to form the 2-aminopyrimidine ring of the tetrahydroquinazoline system. This reaction is a classic example of a cyclocondensation to form a heterocyclic ring.[3]
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-N-Boc-aminocyclohexanone in a suitable solvent such as ethanol or isopropanol.
-
Add guanidine hydrochloride and a base, such as sodium ethoxide or sodium methoxide, to the solution. The base is necessary to neutralize the hydrochloride salt and generate free guanidine for the reaction.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled, and the product, N-Boc-5,6,7,8-tetrahydroquinazoline-2,6-diamine, is isolated by filtration or extraction after removal of the solvent.
Step 3: Deprotection of the Boc Group
The final step in this pathway is the removal of the Boc protecting group to yield the desired 5,6,7,8-tetrahydroquinazoline-2,6-diamine. This is typically achieved under acidic conditions.[4][5]
Experimental Protocol: [1]
-
Dissolve the N-Boc-protected intermediate in a suitable solvent such as dichloromethane or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, the solvent and excess acid are removed under reduced pressure. If HCl was used, the product is typically isolated as the hydrochloride salt. The free base can be obtained by neutralization with a suitable base.
| Step | Key Transformation | Typical Reagents | Expected Yield |
| 1 | Protection and Oxidation | Boc₂O, NaOCl/TEMPO | 70-85% |
| 2 | Cyclocondensation | Guanidine HCl, NaOEt | 60-80% |
| 3 | Deprotection | TFA or HCl in dioxane | >90% |
Pathway B: Aromatic Synthesis Followed by Reduction
This linear approach involves the initial synthesis of a substituted aromatic 2-aminoquinazoline, followed by the reduction of both a nitro group and the quinazoline ring system.
Logical Workflow: Pathway B
Caption: Linear synthesis via an aromatic precursor and subsequent reduction.
Step 1: Synthesis of 2-Amino-6-nitroquinazoline
The synthesis of the aromatic precursor can be achieved starting from 2-amino-5-nitrobenzonitrile. This involves a cyclization reaction to form the quinazoline ring.
Experimental Protocol (Adapted from similar syntheses): [6]
-
A mixture of 2-amino-5-nitrobenzonitrile and formamidine acetate is heated in a high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
The reaction is typically carried out at an elevated temperature (e.g., 120-150 °C) and monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product, 2-amino-6-nitroquinazoline, is precipitated by the addition of water or an anti-solvent. The solid product is then collected by filtration and can be purified by recrystallization.
Step 2: Catalytic Hydrogenation
The final and critical step in this pathway is the reduction of both the nitro group to an amino group and the aromatic quinazoline ring to its tetrahydro derivative. This is typically achieved in a single step via catalytic hydrogenation.[7][8][9]
Experimental Protocol:
-
The 2-amino-6-nitroquinazoline is dissolved in a suitable solvent, such as ethanol, methanol, or acetic acid.
-
A hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.[10]
-
The reaction mixture is then subjected to a hydrogen atmosphere, typically in a Parr hydrogenator, at a pressure of 40-60 psi.
-
The reaction is monitored for the uptake of hydrogen. Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography to give 5,6,7,8-tetrahydroquinazoline-2,6-diamine.
| Step | Key Transformation | Typical Reagents | Expected Yield |
| 1 | Aromatic Cyclization | Formamidine acetate, DMF | 65-80% |
| 2 | Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 70-90% |
Characterization Data
The final product, 5,6,7,8-tetrahydroquinazoline-2,6-diamine, is typically characterized by its spectroscopic data. For the dihydrochloride salt (C₈H₁₄Cl₂N₄):
-
Molecular Weight: 237.13 g/mol [11]
-
Monoisotopic Mass: 236.0595519[11]
-
Topological Polar Surface Area: 77.8 Ų[11]
-
Hydrogen Bond Donor Count: 4[11]
-
Hydrogen Bond Acceptor Count: 4[11]
Conclusion
This technical guide has detailed two scientifically robust pathways for the synthesis of 5,6,7,8-tetrahydroquinazoline-2,6-diamine. Pathway A, the convergent cyclocondensation route, offers an efficient method with readily available starting materials and well-established reaction types. Pathway B, the linear approach involving aromatic synthesis and subsequent reduction, provides an alternative strategy that may be advantageous depending on the availability of specific starting materials and laboratory capabilities. Both pathways are grounded in established principles of organic synthesis and provide a solid foundation for researchers to successfully produce this valuable heterocyclic building block. The choice of pathway will ultimately depend on factors such as starting material availability, scalability requirements, and the specific expertise of the research team.
References
- Facile Preparation of 4-Substituted Quinazoline Derivatives. J. Vis. Exp. (108), e53702, doi:10.3791/53702 (2016).
- Kolosov, M. A., et al. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Int. J. Mol. Sci.23, 3781 (2022).
- Buckle, D. R., et al. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorg. Med. Chem. Lett.18, 2544-2548 (2008).
- Google Patents. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
- Google Patents. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
-
J&K Scientific LLC. BOC Protection and Deprotection. (2021). Available from: [Link]
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Int. J. Pharm. Sci. Rev. Res., 20, 154-157 (2013).
- Kolosov, M. A., et al. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Int. J. Mol. Sci.23, 3781 (2022).
- Rosowsky, A., et al. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. J. Med. Chem.42, 1007-1017 (1999).
- Leger, D. S., et al. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Bioorg. Med. Chem.19, 696-702 (2011).
- Turgunov, K. K., et al. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)
- Rajveer, C., et al. SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. Int. J. Pharm. Pharm. Sci., 2, 123-127 (2010).
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Available from: [Link]
- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules24, 4236 (2019).
- Kolosov, M. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.
- Al-Etaibi, A. M., et al.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev.22, 1358-1364 (2018).
- Yuan, X. X., et al. Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chin. Chem. Lett.22, 529-532 (2011).
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules28, 7998 (2023).
- Katritzky, A. R., et al. Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines. J. Org. Chem.67, 7890-7893 (2002).
-
TU Chemnitz. Catalytic hydrogenation and bifunctional catalysts. Available from: [Link]
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. J. Chil. Chem. Soc., 57, 1145-1148 (2012).
-
Dissertation. Synthesis of 2-amino-6-bromopyridine. Available from: [Link]
- 2, 4-Diamino-5, 6, 7, 8-tetrahydroquinazoline, a new pteridine antagonist. Biochem. Biophys. Res. Commun.34, 495-502 (1969).
- Rosowsky, A., et al. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. J. Med. Chem.34, 548-556 (1991).
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Front. Chem.10, 829631 (2022).
- Green approaches towards synthesis of substituted quinazolines. J. Saudi Chem. Soc., 24, 829-847 (2020).
- Zavesky, B. P. Synthesis of Cyclic Guanidines via Pd-Catalyzed Carboamination Reactions. (2018). Deep Blue Repositories.
- Overman, L. E., et al. Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. J. Org. Chem.66, 3167-3175 (2001).
- Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Org. Lett.23, 9112-9117 (2021).
- Product Class 13: Guanidine Derivatives. Science of Synthesis, 18, 1075-1104 (2005).
- Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. (2019). DigitalCommons@UMaine.
-
Organic Chemistry Portal. Guanidine synthesis by guanidinylation. Available from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents [patents.google.com]
- 7. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. guidechem.com [guidechem.com]
